Di-iso-propyl-D14-amine chemical structure and molecular weight
Di-iso-propyl-D14-amine chemical structure and molecular weight
An In-Depth Technical Guide to Di-iso-propyl-D14-amine (CAS: 70237-41-1) for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of Di-iso-propyl-D14-amine, a deuterated analogue of diisopropylamine. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical structure, molecular weight, and physicochemical properties. It further explores its synthesis, with an emphasis on the incorporation of deuterium, and its critical applications within the pharmaceutical industry. The primary utility of Di-iso-propyl-D14-amine as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis by mass spectrometry is discussed in detail, alongside its role as a synthetic intermediate for producing labeled active pharmaceutical ingredients (APIs). This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for its application in rigorous scientific settings.
Chemical Identity and Core Properties
Di-iso-propyl-D14-amine is a saturated secondary amine in which the fourteen hydrogen atoms bonded to carbon have been replaced with their heavy isotope, deuterium. This isotopic substitution is fundamental to its primary applications, rendering it chemically almost identical to its non-labeled counterpart but easily distinguishable by mass.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is N,N-diisopropylamine-d14. The structure consists of a central nitrogen atom bonded to one hydrogen atom and two isopropyl groups, where all methyl and methine hydrogens are substituted with deuterium.
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CAS Number : 70237-41-1[1]
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Linear Formula : [((CD₃)₂CD]₂NH
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Molecular Formula : C₆HD₁₄N[2]
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InChI Key : UAOMVDZJSHZZME-ZVEBFXSZSA-N
Caption: Chemical structure of Di-iso-propyl-D14-amine.
Physicochemical Data Summary
The substitution of hydrogen with deuterium results in a significant increase in molecular weight, which is the basis for its use in mass spectrometry. Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 115.28 g/mol | [2] |
| Appearance | Colourless Oil | [1] |
| Boiling Point | 86-88 °C | [1] |
| Solubility | Methanol (Slightly) | [1] |
| Storage Condition | Room Temperature | [2] |
| Isotopic Enrichment | ≥98 atom % D | [3] |
Note: The molecular weight of the non-deuterated analogue, Diisopropylamine (C₆H₁₅N), is 101.19 g/mol .[4]
Synthesis and Manufacturing Considerations
The synthesis of Di-iso-propyl-D14-amine follows established routes for producing secondary amines, with the critical modification of using deuterated starting materials. The choice of precursors is paramount to achieving high levels of isotopic enrichment.
Established Synthesis of Diisopropylamine
The industrial production of standard diisopropylamine provides a blueprint for its deuterated synthesis. A prevalent method is the reductive amination of acetone with ammonia over a catalyst.[5][6]
Reaction: 2 (CH₃)₂CO + NH₃ + 2H₂ → [(CH₃)₂CH]₂NH + 2H₂O[5]
This process typically yields a mixture of isopropylamine and diisopropylamine, which are then separated by distillation.[6]
Proposed Synthetic Pathway for Di-iso-propyl-D14-amine
To produce the D14 analogue, a deuterated ketone is the logical starting point. The most direct pathway involves the reductive amination of acetone-d6 with ammonia, using deuterium gas for the reduction step. This ensures that all fourteen carbon-bound positions in the final product are deuterated.
Caption: Proposed synthesis workflow for Di-iso-propyl-D14-amine.
Causality of Experimental Choices:
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Acetone-d6 : Using fully deuterated acetone as the carbonyl precursor is essential. It provides the carbon backbone and the ten deuterium atoms of the four methyl groups.
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Deuterium Gas (D₂) : Employing deuterium gas instead of hydrogen (H₂) for the reduction step is critical to introduce the final four deuterium atoms at the methine positions, thereby achieving the desired D14 labeling.
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Ammonia (NH₃) : Standard, non-deuterated ammonia is used as the nitrogen source. This is the most common and cost-effective approach, resulting in the non-deuterated N-H bond in the final product.
Applications in Drug Development and Research
The primary value of Di-iso-propyl-D14-amine in the pharmaceutical sector is its application as an internal standard in bioanalytical assays and as a building block for synthesizing other labeled molecules.
The Role of Stable Isotope Labeled (SIL) Internal Standards
In drug development, accurately quantifying the concentration of a drug or its metabolites in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and toxicokinetic studies. Isotope Dilution Mass Spectrometry (IDMS), typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for this purpose.
The core principle relies on adding a known quantity of a SIL version of the analyte to every sample at the beginning of the workflow. The SIL internal standard (IS) exhibits nearly identical chemical and physical properties to the non-labeled analyte. Consequently, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement) in the mass spectrometer. Because the SIL IS and the analyte are distinguishable by their mass difference, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate and precise quantification of the analyte.
Intermediate for Labeled Active Pharmaceutical Ingredients (APIs)
Di-iso-propyl-D14-amine serves as a key intermediate in the synthesis of more complex deuterated molecules. A notable application is its use in the synthesis of Disopyramide-d14 Tosylate Salt, a labeled version of the Class IA anti-arrhythmic drug.[1] In such syntheses, the deuterated diisopropylamino moiety is incorporated into the final API structure, enabling its use as a robust internal standard for bioanalytical studies of disopyramide.
Generalized Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The following protocol outlines a self-validating workflow for using a SIL compound like Di-iso-propyl-D14-amine as an internal standard for quantifying its non-labeled analogue.
1. Preparation of Stock and Working Solutions:
- Prepare a primary stock solution of the analyte (Diisopropylamine) and the internal standard (Di-iso-propyl-D14-amine) in a suitable organic solvent (e.g., methanol).
- Create a series of calibration standards by spiking blank biological matrix with varying concentrations of the analyte.
- Prepare a working internal standard solution.
2. Sample Preparation:
- To an aliquot of each unknown sample, calibration standard, and quality control (QC) sample, add a fixed volume of the internal standard working solution. This "spiking" step is critical and must be done precisely.
- Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
3. LC-MS/MS Analysis:
- Inject the extracted samples onto an appropriate LC column for chromatographic separation.
- Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL IS.
4. Data Analysis:
For each injection, calculate the peak area ratio of the analyte to the internal standard.
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for SIL internal standard use in LC-MS/MS.
Handling, Storage, and Safety
Di-iso-propyl-D14-amine should be handled in accordance with standard laboratory safety procedures. It is recommended to store the compound at room temperature in a tightly sealed container.[2] While a specific safety profile for the deuterated compound is not extensively published, the safety data for its non-deuterated analogue, Diisopropylamine, should be consulted as a precautionary measure. Diisopropylamine is a flammable and corrosive liquid.[5] Users must consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.
References
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Diisopropylamine. In: Wikipedia. [Link]
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N-Nitrosodiisopropylamine- d14 | CAS 601-77-4. Veeprho. [Link]
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Diisopropylamine | C6H15N | CID 7912. PubChem, National Institutes of Health. [Link]
- Process for synthesizing diisopropylamine
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Isopropylamine | C3H9N | CID 6363. PubChem, National Institutes of Health. [Link]
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DI-ISO-PROPYL-D14-AMINE - Physico-chemical Properties. ChemBK. [Link]
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Nitrosodiisopropylamine | C6H14N2O | CID 11758. PubChem, National Institutes of Health. [Link]
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Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd.. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 1. DI-ISO-PROPYL-D14-AMINE | 70237-41-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
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